2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chromeno[2,3-d]pyrimidine core with a 4-isopropylphenyl group attached, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylphenylamine with a suitable pyrimidine derivative under acidic conditions. The reaction mixture is then subjected to cyclization to form the chromeno[2,3-d]pyrimidine core. Subsequent thionation of the intermediate compound yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Research is ongoing to determine its efficacy and safety in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidines: These compounds share a similar core structure but may have different substituents.
Phenyl-substituted pyrimidines: These compounds also feature phenyl groups but differ in their substitution patterns and functional groups.
Uniqueness: 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione stands out due to its specific combination of the chromeno[2,3-d]pyrimidine core and the 4-isopropylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and applications.
Properties
CAS No. |
895647-29-7 |
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Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.44 |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
YRQLFAYFAVJVHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
solubility |
not available |
Origin of Product |
United States |
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